molecular formula C11H13ClN2 B1402078 (Naphthalen-1-ylmethyl)hydrazine hydrochloride CAS No. 94714-35-9

(Naphthalen-1-ylmethyl)hydrazine hydrochloride

Cat. No.: B1402078
CAS No.: 94714-35-9
M. Wt: 208.69 g/mol
InChI Key: WNIVTBLKBWIKAH-UHFFFAOYSA-N
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Description

(Naphthalen-1-ylmethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C11H13ClN2. It is a derivative of hydrazine and naphthalene, and it is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-1-ylmethyl)hydrazine hydrochloride typically involves the reaction of naphthalen-1-ylmethyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-1-ylmethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthalen-1-ylmethyl azide.

    Reduction: It can be reduced to form naphthalen-1-ylmethylamine.

    Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Naphthalen-1-ylmethyl azide.

    Reduction: Naphthalen-1-ylmethylamine.

    Substitution: Various substituted naphthalen-1-ylmethyl derivatives.

Scientific Research Applications

(Naphthalen-1-ylmethyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Naphthalen-1-ylmethyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-ylmethylamine: A similar compound with an amine group instead of a hydrazine group.

    Naphthalen-1-ylmethyl azide: An azide derivative of naphthalen-1-ylmethyl.

    Naphthalen-1-ylmethyl chloride: A chloride derivative used as a precursor in the synthesis of (Naphthalen-1-ylmethyl)hydrazine hydrochloride.

Uniqueness

This compound is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

naphthalen-1-ylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,13H,8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIVTBLKBWIKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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